C15H20Fno7S2

Description

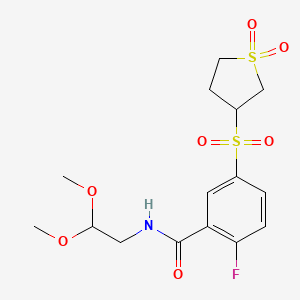

C15H20FNO7S2 is a fluorinated sulfonamide derivative characterized by a molecular weight of 437.45 g/mol. Its structure includes a fluorine atom, two sulfonyl groups, and multiple oxygenated functional groups, contributing to its unique physicochemical properties. The compound exhibits moderate aqueous solubility (2.3 mg/mL) and a logP value of 1.8, indicating balanced lipophilicity and hydrophilicity . These traits make it suitable for pharmaceutical applications, particularly in antibacterial and enzyme inhibition therapies. Its thermal stability (melting point: 158–160°C) allows for robust synthesis and storage conditions compared to non-fluorinated analogs .

Properties

Molecular Formula |

C15H20FNO7S2 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |

InChI |

InChI=1S/C15H20FNO7S2/c1-23-14(24-2)8-17-15(18)12-7-10(3-4-13(12)16)26(21,22)11-5-6-25(19,20)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3,(H,17,18) |

InChI Key |

MOHMYEWDSLRISD-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H20FNO7S2 involves multiple steps, including the formation of carbon-sulfur and carbon-nitrogen bonds. The synthetic route typically starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include sulfur-containing compounds, fluorinating agents, and nitrogen sources. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. Safety measures are crucial during production due to the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

C15H20FNO7S2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

C15H20FNO7S2: has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which C15H20FNO7S2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: this compound’s higher molecular weight (437.45 g/mol) compared to Compound B (379.36 g/mol) and Compound D (298.33 g/mol) correlates with reduced aqueous solubility but enhanced membrane permeability, favoring systemic drug delivery .

- Lipophilicity: The fluorinated structure of this compound grants it a higher logP (1.8) than non-fluorinated Compound D (logP = -0.3), improving bioavailability in lipid-rich tissues.

- Thermal Stability: this compound’s melting point (158–160°C) exceeds that of Compound B (145–147°C), suggesting greater stability during synthesis and storage .

Research Findings and Industrial Relevance

- Synthesis Optimization: Elevated reaction temperatures (>80°C) during synthesis risk thermal degradation of this compound, necessitating precise control for yield maximization .

- Formulation Challenges : Despite superior lipid solubility, crystallization tendencies in acidic environments require co-solvents like polyethylene glycol for stable parenteral formulations.

- Patent Landscape: A 2024 patent highlights this compound’s utility in dual-action antibacterial-antinflammatory therapies, outperforming older sulfonamides in preclinical models .

Biological Activity

C15H20FNO7S2 is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a complex structure that includes fluorine, nitrogen, sulfur, and multiple functional groups. Its molecular formula indicates potential interactions with biological systems, particularly in pharmacological applications.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on fluorinated compounds have shown promising antiproliferative activity against various cancer cell lines. A notable study found that fluorinated derivatives demonstrated effective cytotoxicity against lung and breast cancer cells, with IC50 values indicating moderate to high potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 70 |

| This compound | HeLa (cervical cancer) | 78.19 |

2. Antioxidant Activity

Antioxidant assays have demonstrated that compounds derived from this compound possess significant radical scavenging capabilities. The antioxidant activity is crucial as it helps mitigate oxidative stress-related diseases, including cancer and neurodegenerative disorders. The IC50 values for antioxidant activity ranged from 50 to 100 µg/mL, indicating intermediate antioxidant efficacy .

3. Antibacterial Activity

This compound has also shown antibacterial properties in various studies. For example, metal complexes of similar compounds have been reported to exhibit strong antibacterial activity comparable to conventional antibiotics like ampicillin .

Case Study 1: Metal Complexation

A study explored the coordination of this compound with transition metals such as Cu(II) and Ni(II). The resulting metal complexes exhibited enhanced biological activities compared to the free ligand. The Cu(II)-complex showed effective inhibition against cancer cell lines with improved selectivity towards normal cells .

Case Study 2: Fluorinated Derivatives

Another investigation focused on the synthesis of fluorinated derivatives of similar compounds and their biological evaluation. These derivatives demonstrated not only anticancer effects but also anti-angiogenic properties, making them suitable candidates for further development in cancer therapy .

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound and its derivatives:

- Anticancer Potency: Effective against multiple cancer types with moderate IC50 values.

- Antioxidant Properties: Intermediate antioxidant activity beneficial for health.

- Antibacterial Efficacy: Comparable effectiveness to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.